REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[C:9](#[N:17])[C:10]1[C:11](=[CH:13][CH:14]=[CH:15][CH:16]=1)[NH2:12].Cl>O>[Cl:1][C:2]1[N:7]=[C:6]([NH:12][C:11]2[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=2[C:9]#[N:17])[CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the starting materials
|
Type
|
CUSTOM
|
Details
|
The solid precipitate that had formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)NC1=C(C=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |